molecular formula C7H3BrClNS B11863499 3-Bromo-4-chlorothieno[2,3-b]pyridine

3-Bromo-4-chlorothieno[2,3-b]pyridine

Cat. No.: B11863499
M. Wt: 248.53 g/mol
InChI Key: OFBWKWUPOQVDKG-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorothieno[2,3-b]pyridine (CAS 2168772-59-4) is a versatile halogenated heterocyclic building block in organic synthesis and medicinal chemistry research. Its core structure is integral to the development of novel therapeutic agents. Scientific studies have demonstrated that derivatives based on the thieno[2,3-b]pyridine scaffold, such as 4-arylthieno[2,3-b]pyridine-2-carboxamides, exhibit significant antiplasmodial activity, functioning as a new class of agents against Plasmodium falciparum with IC50 values in the two-digit nanomolar range . These compounds represent a promising strategy in the fight against malaria, particularly given the emergence of resistance to artemisinin-based therapies . The presence of both bromo and chloro substituents on the fused ring system makes this compound a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships. The molecular formula is C 7 H 3 BrClNS, with a molecular weight of 248.53 g/mol . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

3-bromo-4-chlorothieno[2,3-b]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H

InChI Key

OFBWKWUPOQVDKG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CS2)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Chlorothieno 2,3 B Pyridine and Its Key Precursors

Strategies for Thieno[2,3-b]pyridine (B153569) Core Construction

The construction of the fused thieno[2,3-b]pyridine system can be approached in two principal ways: annulation of a thiophene (B33073) ring onto a pyridine (B92270) precursor or the construction of a pyridine ring onto a thiophene precursor. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Annulation of the Thiophene Ring onto Pyridine Precursors

A predominant and versatile strategy for synthesizing the thieno[2,3-b]pyridine core involves building the thiophene ring onto an existing, appropriately functionalized pyridine molecule. This approach typically starts from 3-cyanopyridine (B1664610) derivatives, which serve as a scaffold for the subsequent thiophene ring closure.

A widely employed and reliable method begins with the S-alkylation of 3-cyanopyridine-2(1H)-thiones. These starting materials, which exist in tautomeric equilibrium with their 2-mercapto forms, are reacted with alkylating agents that contain a methylene (B1212753) group activated by an electron-withdrawing group (EWG), such as α-halo ketones, esters, or nitriles. researchgate.netnih.gov This initial step yields an S-alkylated intermediate.

Starting MaterialAlkylating Agent (HalCH₂EWG)Base CatalystProduct Type
3-Cyanopyridine-2(1H)-thioneα-halo ketoneKOH, NaOEt, Piperidine3-Amino-2-acylthieno[2,3-b]pyridine
3-Cyanopyridine-2(1H)-thioneα-halo esterKOH, NaOEt, Piperidine3-Amino-2-alkoxycarbonylthieno[2,3-b]pyridine
3-Cyanopyridine-2(1H)-thioneα-halo nitrileKOH, NaOEt, Piperidine3-Amino-2-cyanothieno[2,3-b]pyridine

This table illustrates typical combinations of reactants and catalysts for the synthesis of thieno[2,3-b]pyridines via the Thorpe-Ziegler cyclization.

An alternative approach to forming the thiophene ring involves the reaction of 2-chloronicotinonitriles with various mercaptans that possess an α-positioned electron-withdrawing group. researchgate.net This method also proceeds through an S-alkylated nicotinonitrile intermediate, similar to the one formed in the S-alkylation of thiones.

The reaction sequence begins with a nucleophilic substitution where the sulfur atom of the mercaptan displaces the chlorine atom at the C2 position of the pyridine ring. The resulting intermediate then undergoes a base-catalyzed Thorpe-Ziegler cyclization, analogous to the previously described method, to yield the 3-aminothieno[2,3-b]pyridine core. researchgate.net This strategy effectively differs from the former in the order and method of forming the C-S-C bonds of the thiophene ring. researchgate.net

Pyridine PrecursorMercaptan (HSCH₂EWG)Reaction TypeIntermediate
2-ChloronicotinonitrileMercaptoacetic acid derivativesNucleophilic Substitution2-(Carboxymethylthio)nicotinonitrile
2-Chloronicotinonitrileα-Mercapto ketonesNucleophilic Substitution2-(Acetonylthio)nicotinonitrile

This table outlines the reactants used in an alternative pathway for synthesizing the thieno[2,3-b]pyridine core.

For efficiency, the synthesis of thieno[2,3-b]pyridines can be conducted as a one-pot procedure. researchgate.net In this approach, the S-alkylation and the subsequent Thorpe-Ziegler cyclization are performed in the same reaction vessel without the isolation of the intermediate S-alkylated nicotinonitrile. The success of a one-pot synthesis often depends on the careful selection of reaction conditions, such as the base and solvent, to facilitate both reaction steps sequentially.

Construction of the Pyridine Ring onto Thiophene Precursors

An alternative synthetic paradigm involves starting with a thiophene ring and constructing the pyridine ring onto it. This method is particularly useful when substituted thiophenes are readily available. The key precursors for this strategy are 2-aminothiophenes bearing a carbonyl group (ketone or aldehyde) at the 3-position. These precursors can often be prepared via the well-known Gewald aminothiophene synthesis. sciforum.netresearchgate.net

The Friedländer annulation is a classic and effective method for constructing a pyridine ring. In the context of thieno[2,3-b]pyridine synthesis, this reaction involves the condensation of a 2-aminothiophene-3-carbonyl compound (an ortho-aminoaryl ketone equivalent) with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile). researchgate.netorganic-chemistry.org

The reaction is typically catalyzed by either an acid or a base and proceeds via an initial aldol (B89426) or Knoevenagel condensation, followed by cyclization and dehydration to form the fused pyridine ring. organic-chemistry.org This strategy provides direct access to a variety of substituted thieno[2,3-b]pyridines by varying the substitution on both the aminothiophene precursor and the active methylene component. researchgate.net

Thiophene PrecursorActive Methylene CompoundCatalystProduct Type
2-Aminothiophene-3-carbaldehydeCyclohexanoneBase (e.g., KOH)Tetrahydrobenzothieno[2,3-b]pyridine
2-Aminothiophene-3-ketoneMalononitrileAcid or Base4-Amino-thieno[2,3-b]pyridine-5-carbonitrile
2-Aminothiophene-3-ketoneEthyl cyanoacetateAcid or Base4-Amino-thieno[2,3-b]pyridine-5-carboxylate

This table provides examples of the Friedländer reaction applied to the synthesis of the thieno[2,3-b]pyridine system.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines and their 4-hydroxy derivatives. wikipedia.org The reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline (B1666331) ring system. wikipedia.orgablelab.eu While primarily used for quinoline (B57606) synthesis, the principles of the Gould-Jacobs reaction have been adapted for the construction of related fused heterocyclic systems, including the thieno[2,3-b]pyridine core. researchgate.netacs.org

The process begins with the reaction of an aminothiophene derivative with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, where the ethoxy group is substituted by the amino group. wikipedia.org This is followed by a heat-induced benzannulation (or in this case, "thieno-annulation") to form the fused pyridine ring. wikipedia.org Subsequent hydrolysis and decarboxylation steps can yield the corresponding 4-hydroxythieno[2,3-b]pyridine. wikipedia.org The reaction is particularly effective for aniline precursors bearing electron-donating groups in the meta-position. wikipedia.org

The general mechanism proceeds through a nucleophilic attack from the amine, followed by the elimination of ethanol (B145695) to create a condensation product. A subsequent 6-electron cyclization reaction, with the loss of another ethanol molecule, forms the fused heterocyclic system. wikipedia.org

Cascade Heterocyclization Reactions

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules like thieno[2,3-b]pyridines from simple starting materials in a single operation. rsc.org These reactions minimize waste and purification steps by combining multiple transformations into one sequence.

One such approach involves the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines. scielo.brscielo.br In this method, 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles are alkylated with α-halogen compounds in the presence of a base like sodium alkoxide. This is followed by an intramolecular cyclization that yields the thieno[2,3-b]pyridine derivatives in excellent yields and with short reaction times. scielo.br

Another documented cascade heterocyclization uses 2-acyl-1,1,3,3-tetracyanopropenides, which react with mercaptoacetic esters to form highly substituted 3,6-diamino-4-aroyl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. researchgate.net The mechanism of other cascade reactions can involve the nucleophilic cleavage of an S–S bond in bis(2-pyridyl) disulfides by an isopropylidenemalononitrile (B78258) anion, initiating the cascade heterocyclization process. researchgate.net

Multi-Component Reactions for Thieno[2,3-b]pyridine Core Synthesis

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. A one-pot, three-component reaction has been developed for the synthesis of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile derivatives, which are key precursors for thieno[2,3-b]pyridines. scielo.br This reaction involves the combination of malononitrile, aldehydes, and thiophenol. scielo.br These precursors can then be converted to the final thieno[2,3-b]pyridine products through subsequent cyclization steps. scielo.br

Another example involves one-pot reactions of aromatic aldehydes, cyanothioacetamide, ethyl benzoylacetate, acetone (B3395972), and malononitrile, which can lead to the formation of complex pyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives. researchgate.net

Direct Synthesis Routes to Halogenated Thieno[2,3-b]pyridines

Direct halogenation and functionalization of the pre-formed thieno[2,3-b]pyridine core or its precursors provide a more straightforward route to compounds like 3-Bromo-4-chlorothieno[2,3-b]pyridine.

Vilsmeier-Haack Reagent Mediated Chlorination and Formylation

The Vilsmeier-Haack reaction is a versatile method used for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netwikipedia.orgorganic-chemistry.org The reactive species, known as the Vilsmeier reagent, is typically an iminium salt like a substituted chloroiminium ion, formed from a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org

This reaction has been successfully applied to achieve simultaneous chlorination and formylation of thieno[2,3-b]pyridine precursors. researchgate.net Specifically, the reaction between N-protected 3-acetyl-2-aminothiophenes and the Vilsmeier-Haack reagent can yield formylated chlorothieno[2,3-b]pyridine derivatives. researchgate.net The reaction conditions can be tuned to favor different products; for instance, conducting the reaction at around 65 °C can produce a mixture of 4-chloro-3-formylthienopyridines and their unformylated 4-chloro counterparts. researchgate.net

Targeted Synthesis from 3-Acetyl-2-aminothiophene Derivatives

A targeted synthetic route to 4-chlorothieno[2,3-b]pyridines, including formylated versions, has been developed starting from 3-acetyl-2-aminothiophene derivatives. researchgate.net The synthesis of these starting materials can be achieved through methods like the Gewald reaction, using precursors such as cyanoacetone. doaj.org

In this targeted approach, N-protection of the 2-amino group on the thiophene ring is crucial. Without this protection, the desired chlorinated products are not accessible via the Vilsmeier-Haack reaction. researchgate.net The reaction of these N-protected 3-acetyl-2-aminothiophenes with the Vilsmeier-Haack reagent leads to the formation of the thieno[2,3-b]pyridine ring system with concurrent chlorination at the 4-position. researchgate.net By adjusting the reaction conditions, it is possible to produce the unformylated 4-chlorothieno[2,3-b]pyridines in better yields compared to reactions with unprotected aminothiophenes. researchgate.net

Synthesis of 4-Chlorothieno[2,3-b]pyridines from N-Protected 3-Acetyl-2-aminothiophenes researchgate.net
Starting Material (N-Protected 3-Acetyl-2-aminothiophene)Reaction TemperatureProduct(s)Yield (%)
N-Protected Derivative A~65 °C4-Chloro-3-formylthieno[2,3-b]pyridine80-85%
N-Protected Derivative A~65 °C4-Chlorothieno[2,3-b]pyridine (B3024653)0-14%
N-Protected Derivative BAdjusted Conditions4-Chlorothieno[2,3-b]pyridineImproved Yield

Advanced Synthetic Approaches for this compound Analogues

The development of analogues of this compound is driven by the need to explore structure-activity relationships for various biological targets. Advanced synthetic strategies focus on introducing diverse functional groups onto the core scaffold.

One approach involves the synthesis of a series of thieno[2,3-b]pyridines that incorporate large, hydrophobic groups to act as chemosensitizers for cancer drugs. nih.gov Another strategy focuses on creating 'prodrug-like' analogues by incorporating bulky, cleavable ester and carbonate functional groups to improve properties like solubility and potentially enhance anti-proliferative activity. mdpi.com

For halogenated precursors like 3-bromo- (B131339) or 4-chlorothieno[2,3-b]pyridines, modern cross-coupling reactions are invaluable. For instance, a 4-chlorothieno[2,3-b]pyridine can be reacted with aniline in a palladium-catalyzed C-N cross-coupling reaction to produce N-phenyl-thieno[2,3-b]pyridin-4-amine derivatives. researchgate.net Similarly, Suzuki-Miyaura cross-coupling reactions can be employed on halogenated pyrrolopyridine intermediates (azaindoles), which are structurally related to thienopyridines, to introduce aryl groups. nih.gov The 3-bromo position on the target compound serves as a versatile handle for such functionalization, allowing for lithium-halogen exchange to create an organolithium intermediate, which can then be reacted with various electrophiles to introduce a wide range of substituents. chemrxiv.org

Synthesis of 4-Chlorothieno[2,3-b]pyridine Intermediates

The formation of the 4-chlorothieno[2,3-b]pyridine core is a critical step, often preceding the introduction of the bromine atom at the 3-position. A notable method for constructing this chlorinated scaffold involves the Vilsmeier-Haack reaction, which can be tailored to produce either formylated or unformylated products.

One effective approach begins with N-protected 3-acetyl-2-aminothiophenes. The reaction of these precursors with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to cyclization and chlorination to form the thieno[2,3-b]pyridine ring system. The reaction conditions can be manipulated to control the outcome. For instance, using a significant excess of the Vilsmeier-Haack reagent (12 equivalents) at a moderate temperature of 65°C for 4 to 5 hours can yield 4-chloro-3-formylthieno[2,3-b]pyridine derivatives in moderate to excellent yields. researchgate.net Conversely, altering the conditions, such as employing a lower equivalent of the reagent at a higher temperature (100°C), can favor the formation of the unformylated 4-chlorothieno[2,3-b]pyridine. researchgate.net This targeted synthesis highlights the versatility of the Vilsmeier-Haack reaction in accessing key chlorinated intermediates. researchgate.net

The synthesis of the broader thieno[2,3-b]pyridine framework, which is subsequently chlorinated, can be achieved through various cyclization strategies. A common method is the Thorpe-Ziegler reaction. This involves the intramolecular cyclization of 2-(cyanomethylthio)pyridines, which are themselves prepared by the S-alkylation of 3-cyanopyridine-2(1H)-thiones with α-haloacetonitriles. researchgate.netresearchgate.net The reaction conditions for this cyclization often require a base and can vary significantly in terms of the base and solvent system used, which influences reaction efficiency and yield. researchgate.net Once the thieno[2,3-b]pyridine core is assembled, chlorination at the 4-position can be carried out using standard chlorinating agents like phosphorus oxychloride. researchgate.net

Table 1: Synthesis of 4-Chlorothieno[2,3-b]pyridine Derivatives via Vilsmeier-Haack Reaction researchgate.net

Starting MaterialVilsmeier-Haack Reagent (Equivalents)TemperatureDurationProductYield
N-(3-acetylthiophen-2-yl)acetamide1265°C4-5 h4-Chloro-3-formylthieno[2,3-b]pyridineModerate
N-(3-acetylthiophen-2-yl)acetamide6100°C-4-Chlorothieno[2,3-b]pyridine (unformylated)Good

Regioselective Bromination Strategies

Achieving the desired 3-bromo-4-chloro substitution pattern requires precise control over the regioselectivity of halogenation. The electronic nature of the thieno[2,3-b]pyridine ring system dictates the positions susceptible to electrophilic attack.

A significant advancement in the selective halogenation of the thieno[2,3-b]pyridine scaffold is a mild bromination method that demonstrates high regioselectivity for the 4-position. This reaction yields 4-bromothieno[2,3-b]pyridine (B6589361) in high yield (87% isolated yield). researchgate.net This method showcases the ability to selectively functionalize the pyridine part of the fused ring system. While this produces a 4-bromo analog rather than the target 4-chloro, 3-bromo compound, the principle of regioselective halogenation is crucial. To obtain this compound, one could envision a strategy starting with the pre-formed 4-chlorothieno[2,3-b]pyridine intermediate, followed by a subsequent regioselective bromination at the 3-position on the thiophene ring.

The regioselectivity of bromination can be influenced by reaction conditions, particularly the basicity. In related heterocyclic systems, such as thieno[2',3':4,5]pyrrolo[1,2-d] researchgate.netnih.govresearchgate.nettriazin-8(7H)-one, modulating the basicity of the reaction medium allows for selective bromination at different positions. novartis.com This suggests that a careful selection of brominating agents and reaction conditions could direct the bromine to the 3-position of the 4-chlorothieno[2,3-b]pyridine precursor.

Scalable Preparations of Halogenated Thienopyridine Scaffolds

The transition from laboratory-scale synthesis to larger-scale production necessitates the development of robust, practical, and scalable synthetic routes. While specific scalable syntheses for this compound are not extensively documented, principles can be drawn from the preparation of structurally related halogenated thienopyrimidine scaffolds.

A practical and scalable four-step synthesis has been developed for 6-bromo-4-chlorothieno[2,3-d]pyrimidine, a key precursor for kinase inhibitors. osi.lv This route begins with inexpensive starting materials and proceeds through a sequence of well-established reactions:

Gewald Reaction: Formation of a 2-aminothiophene derivative.

Pyrimidone Formation: Construction of the fused pyrimidine (B1678525) ring.

Bromination: Introduction of the bromine atom.

Chlorination: Conversion of a hydroxyl or oxo group to the chloro functionality. osi.lv

This multi-step approach emphasizes efficiency and the use of reliable transformations, which are key considerations for scalability. sci-hub.se The development of such a process for the thieno[2,3-b]pyridine isomer would likely involve a similar strategic sequence, focusing on high-yielding steps and purification methods amenable to large-scale operations.

Ultrasound-Mediated Synthesis of Bis(thieno[2,3-b]pyridine) Hybrids

The application of ultrasound irradiation represents a modern technique to enhance reaction efficiency, often leading to shorter reaction times, higher yields, and milder conditions. This methodology has been successfully applied to the synthesis of bis(thieno[2,3-b]pyridine) hybrids.

In one study, arene-linked bis(thieno[2,3-b]pyridine) hybrids were efficiently prepared by reacting a bis(α-haloketone) with two equivalents of a pyridine-2(1H)-thione. The reaction, mediated by piperazine, was subjected to sonication at 60°C for 30–40 minutes, producing the desired products in excellent yields of 88-95%. This demonstrates a significant improvement over conventional heating methods, which often require longer reaction times.

The use of ultrasound can also influence the chemoselectivity of a reaction. nih.gov The energy provided by high-frequency sound waves can promote specific reaction pathways, making it a valuable tool in green chemistry for synthesizing complex heterocyclic systems. asianpubs.org

Optimization of Reaction Conditions and Green Chemistry Methodologies

Optimizing reaction conditions is paramount for improving yield, minimizing byproducts, and developing more sustainable synthetic processes. This involves exploring metal-free approaches and understanding the influence of solvents and catalysts.

Metal-Free Synthetic Approaches

The development of metal-free synthetic routes is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metal catalysts. Several metal-free strategies have been developed for the synthesis of thienopyridine scaffolds.

One innovative method describes the synthesis of thieno[2,3-c]pyridine (B153571) derivatives through a 1,2,3-triazole-mediated denitrogenative transformation. nih.gov This approach avoids metal catalysts, is cost-effective, and utilizes simple, readily available reactants. Another powerful metal-free protocol involves the site-selective C-H bond thiolation and subsequent cyclization of alkynylpyridines using potassium ethyl xanthogenate (EtOCS₂K) as the sulfur source. acs.org This method provides a concise and efficient route to a variety of substituted thienopyridines with high selectivity. Such strategies, which rely on the inherent reactivity of the starting materials under specific conditions, offer a more environmentally benign alternative to traditional metal-catalyzed cross-coupling reactions.

Influence of Solvents and Catalytic Systems in Synthesis

The choice of solvent and catalyst is critical in the synthesis of thieno[2,3-b]pyridines, profoundly affecting reaction rates, yields, and even the reaction pathway. The construction of the thieno[2,3-b]pyridine ring via the Thorpe-Ziegler cyclization of S-alkylated 3-cyanopyridine-2(1H)-thiones serves as an excellent case study for these influences.

A wide array of basic catalysts and solvent systems have been employed for this transformation, with the choice often depending on the specific substrates and the desired reaction conditions (one-pot vs. stepwise). researchgate.net The initial S-alkylation step can be catalyzed by relatively weak bases like potassium carbonate in acetone or sodium acetate (B1210297) in ethanol. researchgate.net However, the subsequent intramolecular cyclization often requires stronger basic conditions to generate the necessary carbanion intermediate. researchgate.net

Table 2: Common Catalytic Systems and Solvents for Thieno[2,3-b]pyridine Synthesis researchgate.net

StepCatalyst SystemSolvent(s)Temperature
S-AlkylationK₂CO₃, AcONa, Et₃N, PiperidineAcetone, Dioxane, EthanolRoom Temp - Reflux
CyclizationEtONa, MeONa, KOHEthanol, Methanol, DMFRoom Temp - Reflux
One-Pot SynthesisKOH, EtONaDMF/H₂O, EthanolRoom Temp - Reflux

The data illustrates that conditions can range from mild (AcONa/EtOH at room temperature) to more forceful (EtONa/EtOH at reflux). The solvent also plays a crucial role, with polar aprotic solvents like DMF often used to facilitate the reaction, sometimes in combination with water. researchgate.net The optimal combination of catalyst and solvent must be determined empirically for each specific substrate to maximize the yield and purity of the desired thieno[2,3-b]pyridine product.

Chemical Reactivity and Derivatization Strategies of 3 Bromo 4 Chlorothieno 2,3 B Pyridine

Halogen-Directed Transformations

The primary derivatization strategies for 3-Bromo-4-chlorothieno[2,3-b]pyridine hinge on the distinct chemical reactivity of the C3-Br and C4-Cl bonds. The chlorine atom at the C4-position is electronically activated toward nucleophilic aromatic substitution (SNAr) due to its para-relationship with the electron-withdrawing pyridine (B92270) nitrogen atom. stackexchange.com Conversely, the bromine atom at the C3-position on the electron-rich thiophene (B33073) ring is generally unreactive toward SNAr but is the preferred site for palladium-catalyzed cross-coupling reactions. This preference is governed by the relative bond strengths and the established reactivity hierarchy of aryl halides in the oxidative addition step of palladium catalytic cycles (C-Br > C-Cl). researchgate.netbaranlab.org This orthogonal reactivity allows for a programmed approach to molecular elaboration, where one position can be modified while leaving the other intact for subsequent transformations.

Nucleophilic aromatic substitution (SNAr) on the this compound scaffold occurs selectively at the C4-position. The pyridine nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack at the C4 position. stackexchange.com This stabilization significantly lowers the activation energy for substitution at this site compared to any other position on the heterocyclic ring. Consequently, the C4-chloro substituent can be readily displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, typically under basic conditions. The C3-bromo position remains inert under these conditions, providing a reliable method for selective C4-functionalization.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

EntryNucleophileConditionsProduct
1Sodium methoxide (B1231860) (NaOMe)Methanol (MeOH), Reflux3-Bromo-4-methoxythieno[2,3-b]pyridine
2MorpholineDimethyl sulfoxide (B87167) (DMSO), K2CO3, 100 °C4-(3-Bromothieno[2,3-b]pyridin-4-yl)morpholine
3Sodium thiophenoxide (NaSPh)N,N-Dimethylformamide (DMF), 80 °C3-Bromo-4-(phenylthio)thieno[2,3-b]pyridine

The C3-bromo position of this compound is the exclusive site for palladium-catalyzed cross-coupling reactions. This high degree of selectivity is a direct consequence of the differential reactivity of carbon-halogen bonds toward oxidative addition to a Palladium(0) complex. The C-Br bond is significantly weaker and more reactive than the C-Cl bond, ensuring that the catalytic cycle initiates at the C3 position. researchgate.netbaranlab.orgmdpi.com This allows for the introduction of a wide array of carbon and nitrogen substituents at the thiophene ring, while preserving the C4-chloro group for potential subsequent SNAr reactions.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction selectively occurs at the C3-bromo position. researchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base. mdpi.com This transformation enables the introduction of various aryl, heteroaryl, or vinyl groups onto the thiophene moiety of the scaffold.

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

EntryBoronic Acid/EsterCatalytic System & ConditionsProduct
1Phenylboronic acidPd(PPh3)4, Na2CO3, Dioxane/H2O, 90 °C4-Chloro-3-phenylthieno[2,3-b]pyridine
2Thiophene-2-boronic acidPdCl2(dppf), K3PO4, DMF, 80 °C4-Chloro-3-(thiophen-2-yl)thieno[2,3-b]pyridine
34-Methoxyphenylboronic acidPd(PPh3)4, K2CO3, Toluene/EtOH/H2O, 85 °C4-Chloro-3-(4-methoxyphenyl)thieno[2,3-b]pyridine

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and proceeds with high chemoselectivity at the C3-bromo position of the substrate. rsc.org This method is invaluable for synthesizing alkynylated thieno[2,3-b]pyridine (B153569) derivatives, which are important precursors for more complex molecular architectures.

Table 3: Sonogashira Cross-Coupling Reactions

EntryTerminal AlkyneCatalytic System & ConditionsProduct
1PhenylacetylenePdCl2(PPh3)2, CuI, Triethylamine (Et3N), THF, 60 °C4-Chloro-3-(phenylethynyl)thieno[2,3-b]pyridine
2TrimethylsilylacetylenePd(PPh3)4, CuI, Et3N, Toluene, 70 °C4-Chloro-3-((trimethylsilyl)ethynyl)thieno[2,3-b]pyridine
31-HexynePdCl2(PPh3)2, CuI, Diisopropylamine (DIPA), DMF, RT3-(Hex-1-yn-1-yl)-4-chlorothieno[2,3-b]pyridine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. organic-chemistry.org This reaction enables the coupling of amines with aryl halides. When applied to this compound, the amination occurs selectively at the C3-bromo position. researchgate.netnih.gov The process typically requires a palladium catalyst, a specialized phosphine (B1218219) ligand, and a strong base to afford C3-aminated thieno[2,3-b]pyridine products.

Table 4: Buchwald-Hartwig Amination Reactions

EntryAmineCatalytic System & ConditionsProduct
1Aniline (B41778)Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °CN-Phenyl-4-chlorothieno[2,3-b]pyridin-3-amine
2PiperidinePd(OAc)2, BINAP, NaOtBu, Toluene, 90 °C3-(Piperidin-1-yl)-4-chlorothieno[2,3-b]pyridine
3BenzylaminePd2(dba)3, RuPhos, LiHMDS, THF, 65 °CN-Benzyl-4-chlorothieno[2,3-b]pyridin-3-amine

The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org This reaction requires activation of the organosilicon reagent, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base. organic-chemistry.org Similar to other palladium-catalyzed transformations, the Hiyama coupling on this compound is expected to proceed selectively at the more reactive C3-bromo position, allowing for the introduction of aryl, vinyl, or alkyl groups.

Table 5: Hiyama Coupling Reactions

EntryOrganosilaneCatalytic System & ConditionsProduct
1PhenyltrimethoxysilanePd(OAc)2, PPh3, TBAF, THF, 65 °C4-Chloro-3-phenylthieno[2,3-b]pyridine
2VinyltrimethoxysilanePdCl2(dppf), TBAF, Dioxane, 100 °C4-Chloro-3-vinylthieno[2,3-b]pyridine
3(4-Fluorophenyl)triethoxysilanePdCl2(PCy3)2, TBAF, Toluene, 110 °C4-Chloro-3-(4-fluorophenyl)thieno[2,3-b]pyridine

Palladium-Catalyzed Cross-Coupling Reactions

Regioselectivity and Catalyst Optimization in Cross-Coupling Reactions

The presence of two different halogen atoms at the C3 and C4 positions of the thieno[2,3-b]pyridine core presents a significant challenge and opportunity for regioselective synthesis. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, the relative reactivity of the C-Br and C-Cl bonds dictates the site of reaction. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a low-valent palladium center, which is the rate-determining step in many cross-coupling catalytic cycles. This inherent difference in reactivity allows for selective functionalization at the C3 position.

However, the regioselectivity can be influenced and even reversed by careful optimization of the reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent. arkat-usa.orgnih.gov For di- or polyhalogenated heterocycles, the electronic environment of the halogenated carbon also plays a critical role. In many nitrogen-containing heterocycles, C-X bonds adjacent to the nitrogen (e.g., C2 or C6 in pyridine) are often more reactive. nsf.gov For this compound, the C4-Cl bond is alpha to the pyridine nitrogen, which could enhance its reactivity, potentially competing with the more labile C3-Br bond.

Catalyst optimization is key to controlling the reaction outcome. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can modify the steric and electronic properties of the palladium center, thereby fine-tuning its reactivity and selectivity. nih.gov For instance, certain ligands may preferentially coordinate to the palladium complex formed after oxidative addition at one site over the other, directing the subsequent steps of the catalytic cycle.

Table 1: Factors Influencing Regioselectivity in Cross-Coupling of Dihaloheterocycles
FactorInfluence on RegioselectivityExample Condition for C-Br SelectivityExample Condition for C-Cl Selectivity
Bond Dissociation EnergyC-Br bond is weaker and generally more reactive than C-Cl bond.Standard Pd(PPh₃)₄, mild conditions.Requires highly active catalyst systems.
Palladium Catalyst/LigandBulky/electron-rich ligands can alter the catalyst's preference for oxidative addition.Pd(OAc)₂, P(o-tol)₃Pd/NHC catalysts, specific ligand-free systems. nih.gov
SolventSolvent polarity can affect catalyst stability and reactivity.Aprotic solvents like 1,4-dioxane (B91453) or toluene. mdpi.comPolar aprotic solvents like DMF may alter selectivity. arkat-usa.org
BaseThe choice of base can influence the transmetalation step and catalyst activity.K₂CO₃, K₃PO₄ mdpi.comStronger or weaker bases may be required depending on the catalyst system.
TemperatureHigher temperatures can sometimes overcome the activation barrier for the less reactive C-Cl bond.Lower temperatures (RT to 80 °C).Higher temperatures ( >100 °C).

By employing a sequential cross-coupling strategy, it is possible to introduce two different substituents. The first reaction, under milder conditions, would target the C3-Br bond. After purification of the mono-substituted product, a second coupling under more forcing conditions or with a different catalyst system could functionalize the C4-Cl position. This stepwise approach provides a powerful tool for the synthesis of diverse, highly substituted thieno[2,3-b]pyridine derivatives.

Cyanation Reactions

The introduction of a cyano group is a valuable transformation in medicinal chemistry, as the nitrile functionality can serve as a precursor to amines, amides, and carboxylic acids, or act as a bioisostere for other functional groups. Palladium-catalyzed cyanation is a common method for converting aryl halides to nitriles. nih.gov For this compound, the cyanation reaction is expected to show regioselectivity similar to that observed in cross-coupling reactions.

The reaction typically employs a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govthieme-connect.de Given the higher reactivity of the C-Br bond, the cyanation would likely occur preferentially at the C3 position under standard conditions.

Table 2: Typical Conditions for Palladium-Catalyzed Cyanation
ComponentReagent/ConditionPurpose
SubstrateThis compoundStarting material
Cyanide SourceK₄[Fe(CN)₆]·3H₂O or Zn(CN)₂Provides the cyano group.
CatalystPd(OAc)₂, Pd₂(dba)₃Catalyzes the C-CN bond formation.
Liganddppf, cataCXium® A, XPhosStabilizes and activates the palladium catalyst.
BaseKOAc, K₂CO₃Often required, especially with K₄[Fe(CN)₆]. nih.gov
SolventDioxane/H₂O, DMF, DMAReaction medium.
Temperature40 - 120 °CReaction temperature. thieme-connect.de

To achieve cyanation at the C4 position, one would first need to functionalize the C3 position via a different reaction (e.g., Suzuki coupling) and then subject the resulting 3-aryl-4-chlorothieno[2,3-b]pyridine to the cyanation conditions. Alternatively, a highly active catalyst system that can activate the C-Cl bond might be employed, although selective cyanation at C4 in the presence of a C3-Br bond would be challenging.

Functional Group Interconversions and Modifications

Functionalization of the Bicyclic Core

Beyond cross-coupling and cyanation at the halogenated positions, the thieno[2,3-b]pyridine core itself can undergo further functionalization. These reactions can modify the electronic properties and biological activity of the resulting molecules. Selective oxidation, for example, is an effective route to functionalize the bicyclic core. nih.govacs.org Depending on the reagents and conditions, oxidation can occur at the sulfur atom to form S-oxides and S,S-dioxides (sulfones), or at the pyridine nitrogen to yield N-oxides. nih.govresearchgate.net These oxidized derivatives can then serve as intermediates for further transformations. For instance, N-oxides can be used to direct subsequent electrophilic substitution reactions. researchgate.net

Other functionalization strategies include electrophilic aromatic substitution, although the thieno[2,3-b]pyridine ring is relatively electron-deficient. Reactions such as nitration or halogenation often require harsh conditions. rsc.org Alternatively, functional groups introduced via cross-coupling can be modified. For example, an amino group can be acylated to introduce new substituents. sciforum.net

Oxidation Reactions

Oxidation of the thieno[2,3-b]pyridine skeleton provides a pathway to various derivatives, including S-oxides, sulfones, N-oxides, and halo-derivatives. nih.gov The specific outcome depends on the oxidant used, the reaction conditions, and the substitution pattern on the bicyclic core.

An unusual oxidative dimerization has been observed in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series upon treatment with sodium hypochlorite (B82951) (NaOCl). nih.govacs.org This reaction proceeds via a complex mechanism that involves the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds, leading to novel polyheterocyclic structures. acs.org Interestingly, neither the pyridine nitrogen nor the sulfur atom is oxidized in this process. acs.org The reaction is highly regio- and stereoselective, and the mechanism appears to be dependent on the solvent used. nih.gov While this specific reaction has been studied on amino-substituted derivatives, it highlights the potential for complex oxidative transformations of the thieno[2,3-b]pyridine core. The mechanism likely involves an initial electrophilic attack by chlorine on the electron-rich enamine system, followed by a cascade of intramolecular reactions leading to the dimerized product. acs.org

Oxidative halogenation provides a method for introducing halogen atoms onto the thieno[2,3-b]pyridine core. This can be achieved by reacting the parent heterocycle with a halogen (e.g., Cl₂, Br₂) in the presence of a strong acid and an oxidizing agent, such as sulfuric acid and silver sulfate. nih.gov Another approach involves the halogenation of a pre-formed N-oxide. The activation of the N-oxide with an electrophilic agent increases the electrophilicity of the pyridine ring, facilitating the addition of halide anions. researchgate.net This method often proceeds with high regioselectivity. For the parent thieno[2,3-b]pyridine, bromination of the N-oxide intermediate with POBr₃/PBr₃ directs the bromine to the C4 position. researchgate.net This strategy demonstrates how functional group interconversion (oxidation to an N-oxide) can be used to control the regioselectivity of subsequent functionalization reactions.

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions involving the thieno[2,3-b]pyridine core are a powerful strategy for constructing complex, polycyclic heterocyclic systems. These reactions typically build upon the existing framework by forming one or more new rings. While specific examples starting directly from this compound are not extensively detailed in the literature, annulation strategies for the parent thieno[2,3-b]pyridine system provide a clear blueprint for potential transformations.

One common approach involves the functionalization of the thieno[2,3-b]pyridine core with groups that can participate in intramolecular cyclization reactions. For instance, aminothieno[2,3-b]pyridines can be used as precursors to synthesize fused pyrimidine (B1678525) rings. The reaction of an aminothieno[2,3-b]pyridine with reagents like triethyl orthoformate can yield an intermediate that, upon reaction with ammonia (B1221849) or formamide, cyclizes to form a pyrimidino[4',5':4,5]thieno[2,3-b]pyridine system. mdpi.com This strategy could be adapted to the target molecule by first substituting one of the halogens with an amino group.

Another potential annulation strategy involves metal-free denitrogenative transformation of fused 1,2,3-triazoles. This method has been used to synthesize thieno[2,3-c]pyridine (B153571) derivatives and could conceivably be adapted for the thieno[2,3-b]pyridine isomer. kuleuven.be The process involves creating a triazole fused to the pyridine ring, which then undergoes acid-mediated denitrogenation and cyclization to form a new fused ring system. kuleuven.be

Furthermore, cascade cyclizations can be initiated from suitably substituted thieno[2,3-b]pyridines. For example, reactions of 3-cyanopyridine-2(1H)-thiones with α-halo ketones are a well-established method for constructing the thieno[2,3-b]pyridine ring itself, and further reactions can lead to more complex fused systems. researchgate.net By analogy, derivatizing the this compound with appropriate functional groups could enable subsequent intramolecular reactions to build additional heterocyclic rings.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazine (B178648) Hydrate (B1144303), Amines)

The chlorine and bromine substituents on the this compound scaffold are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions allows for the introduction of various nitrogen-containing functional groups, which are pivotal for building libraries of compounds for biological screening. The relative reactivity of the C4-Cl versus the C3-Br bond is dictated by the electronic effects of the fused ring system. The chlorine at the C4 position of the pyridine ring is generally more activated towards nucleophilic attack than the bromine at the C3 position of the thiophene ring.

Reactions with Hydrazine Hydrate: Hydrazine hydrate is a potent nucleophile commonly used to introduce a hydrazinyl group, which can serve as a precursor for constructing further heterocyclic rings like triazoles or indazoles. asianpubs.orgnih.gov In reactions with halogenated pyridines, such as 2,3-dichloropyridine, hydrazine hydrate can selectively displace one of the chlorine atoms to form a hydrazinopyridine derivative. google.com For this compound, the reaction with hydrazine hydrate is expected to preferentially occur at the C4 position, displacing the chloride to yield 3-bromo-4-hydrazinylthieno[2,3-b]pyridine. This transformation is typically carried out in a suitable solvent like N,N-dimethylformamide (DMF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) at elevated temperatures. nih.govgoogle.com

Reactions with Amines: A wide variety of primary and secondary amines can be used to displace the halogen atoms on the thieno[2,3-b]pyridine core. This reaction, often a Buchwald-Hartwig amination or a classical SNAr reaction, is a cornerstone for introducing molecular diversity. nih.gov The substitution of a chloro group on a pyridine ring by an amine is a well-documented process. researchgate.net In the case of this compound, amines would likely react selectively at the C4-chloro position under thermal or base-catalyzed conditions. Palladium-catalyzed cross-coupling reactions could also be employed, potentially offering different selectivity profiles depending on the choice of ligand and reaction conditions.

The table below summarizes the expected outcomes of reactions with representative nitrogen nucleophiles.

NucleophileReagent/ConditionsExpected Major Product
Hydrazine HydrateN2H4·H2O, DMF, heat3-Bromo-4-hydrazinylthieno[2,3-b]pyridine
MethylamineCH3NH2, heat or Pd catalyst3-Bromo-N-methylthieno[2,3-b]pyridin-4-amine
PiperidinePiperidine, base, heat3-Bromo-4-(piperidin-1-yl)thieno[2,3-b]pyridine

Photochemical Dehydrohalogenation in Related Systems

For related haloarenes, photochemical reactions can lead to dehalogenation, rearrangement, or coupling products. The C-Br and C-Cl bonds can be cleaved homolytically upon UV irradiation to generate aryl radicals. The relative ease of cleavage is typically C-I > C-Br > C-Cl. Therefore, in this compound, the C-Br bond at the C3 position would be expected to be more photolabile than the C-Cl bond at the C4 position.

In the presence of a hydrogen-donating solvent, the resulting thieno[2,3-b]pyridinyl radical could abstract a hydrogen atom, leading to a de-brominated product, 4-chlorothieno[2,3-b]pyridine (B3024653). In the absence of such a solvent, the radical could potentially undergo dimerization or react with other species in the medium. If there is a neighboring C-H bond, intramolecular cyclization via a radical mechanism might also be possible, although this is less likely for the isolated aromatic system of the parent compound. The specific outcomes would be highly dependent on the reaction conditions, including the wavelength of light, the solvent, and the presence of any sensitizers or quenchers.

Site-Selective C-H Bond Functionalization

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of new functional groups without the need for pre-functionalized substrates. escholarship.orgchemrxiv.org For a molecule like this compound, there are several C-H bonds that could potentially be targeted. The regioselectivity of such reactions is governed by the inherent electronic properties of the heterocyclic system and can be controlled through the use of directing groups or specific catalysts. rsc.org

The thieno[2,3-b]pyridine system has distinct C-H bonds on both the thiophene and pyridine rings. The available positions for C-H functionalization on the this compound core are C2, C5, and C6.

C2 Position: The C2 position on the thiophene ring is often the most acidic and susceptible to deprotonation by strong bases, followed by quenching with an electrophile. This position is electronically activated by the adjacent sulfur atom.

C5 and C6 Positions: The C5 and C6 positions are on the pyridine moiety. The C6 position is ortho to the pyridine nitrogen, making it a potential site for directed metallation. The C5 position is meta to the nitrogen.

Transition metal-catalyzed C-H activation is a common strategy. nsf.gov Catalysts based on palladium, rhodium, or iridium can selectively functionalize C-H bonds, often guided by a directing group. In the absence of a strong directing group on the molecule itself, the inherent reactivity of the C-H bonds will determine the outcome. For thieno[2,3-b]pyridines, functionalization often occurs preferentially on the electron-rich thiophene ring. Therefore, the C2 position is a prime candidate for electrophilic substitution or metallation-based functionalization.

The table below outlines the potential sites for C-H functionalization and the types of reactions that could be employed.

PositionType of C-H BondPotential Functionalization Strategy
C2Thiophene C-H (α to S)Deprotonation (lithiation) followed by electrophilic quench; Palladium-catalyzed direct arylation.
C5Pyridine C-H (β to N)Transition metal-catalyzed functionalization, potentially requiring a directing group at C4 or C6.
C6Pyridine C-H (α to N)Directed ortho-metallation; Radical substitution.

Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 4 Chlorothieno 2,3 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing intricate details about the chemical environment of individual atoms and their connectivity. For 3-Bromo-4-chlorothieno[2,3-b]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thienopyridine core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the anisotropic effects of the fused ring system. Based on data from related thieno[2,3-b]pyridine (B153569) derivatives, the aromatic protons are anticipated to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached halogens and the heteroatoms in the ring system. A study on substituted thieno[2,3-b]pyridines provides a basis for estimating the chemical shifts for the parent thieno[2,3-b]pyridine, which can be extrapolated to predict the spectrum of its halogenated derivative researchgate.net. The carbons directly attached to the bromine and chlorine atoms (C3 and C4) are expected to show significant shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
27.50 - 7.80120 - 125
3-110 - 115
3a-125 - 130
4-145 - 150
58.30 - 8.60 (d)148 - 152
67.20 - 7.50 (d)118 - 122
7a-150 - 155

Note: Predicted values are based on the analysis of related thieno[2,3-b]pyridine structures and general substituent effects. Actual experimental values may vary.

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, a suite of 2D NMR experiments is employed mdpi.comnih.gov.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the protons at positions 5 and 6 would be expected, confirming their adjacent relationship on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the proton signal at position 2 would show a correlation to the carbon signal at C2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the entire molecular structure, especially for identifying quaternary carbons (those without attached protons) such as C3, C3a, C4, and C7a. For example, the proton at position 2 would be expected to show correlations to C3 and C3a, while the proton at position 5 might show correlations to C4 and C7a.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound youtube.comsdsu.edu.

For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the position and substitution pattern of the fluorine atoms. The coupling between fluorine and neighboring protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) can further aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₇H₃BrClNS. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and one chlorine atom (with its two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), providing further confirmation of the elemental composition miamioh.edudocbrown.info.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the structural components of the molecule. The fragmentation of halogenated heterocyclic compounds typically involves the loss of the halogen atoms or the heterocyclic ring system researchgate.net.

Table 2: Expected HRMS Data and Major Fragmentation Pathways for this compound

Ionm/z (calculated)Description
[M]⁺246.8858Molecular ion
[M-Br]⁺167.9799Loss of a bromine radical
[M-Cl]⁺211.9163Loss of a chlorine radical
[M-Br-Cl]⁺133.0103Loss of both halogen radicals

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-S, C-N, C-Cl, and C-Br bonds mdpi.com.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C and C=N stretching
1400-1000In-plane C-H bending
850-650C-Cl and C-Br stretching
~700C-S stretching

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. For this compound (C₇H₃BrClNS), the theoretical elemental composition can be calculated and compared with the experimental values to verify the purity and empirical formula of the synthesized compound researchgate.netelementar.comintertek.com.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01784.0733.99%
HydrogenH1.0133.031.23%
BromineBr79.90179.9032.30%
ChlorineCl35.45135.4514.33%
NitrogenN14.01114.015.66%
SulfurS32.07132.0712.96%
Total 248.53 100.00%

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules, X-ray crystallography can be employed to establish the absolute configuration, a critical aspect in understanding the biological activity of enantiomeric compounds.

While the crystallographic data for the parent compound, this compound, is not extensively detailed in the reviewed literature, the structural analysis of its derivatives offers significant insights into the conformational preferences and solid-state packing of this class of heterocyclic systems. A notable example is the X-ray diffraction study of a dimeric derivative formed from the oxidative coupling of a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520).

A detailed investigation into the crystal structure of a complex derivative, a pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-dione, provides a comprehensive illustration of the power of X-ray crystallography in elucidating complex molecular architectures. acs.org The crystallographic analysis of this derivative, which was crystallized as a solvate with DMSO-d6, revealed a triclinic crystal system with the space group P-1. acs.org The unit cell parameters were determined with high precision, providing a foundational understanding of the crystal packing and intermolecular interactions. acs.org

The conformational analysis, made possible by the X-ray determined structure, reveals the spatial arrangement of the various substituents and the fused ring system. For instance, in a related 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide, conformational analysis based on X-ray data highlighted the rotational freedom and steric hindrance around the N-Ar bond. nih.gov

The crystal structure of the dimeric thieno[2,3-b]pyridine derivative was solved and refined to a final R1 value of 0.0502, indicating a high degree of accuracy in the determined atomic positions. acs.org The availability of such detailed crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), is invaluable for the broader scientific community, enabling further computational studies and structure-activity relationship analyses. acs.org

Below is a table summarizing the crystallographic data for the aforementioned dimeric derivative of a 3-aminothieno[2,3-b]pyridine-2-carboxamide.

Parameter Value
Empirical FormulaC40H36D12N6O6S4
Formula Weight849.16
Crystal SystemTriclinic
Space GroupP-1 (No. 2)
a (Å)11.0531(3)
b (Å)12.6868(3)
c (Å)16.6049(5)
α (°)75.757(2)
β (°)83.114(2)
γ (°)66.615(3)
Volume (ų)2070.87(11)
Z2
Temperature (K)100.00(10)
Calculated Density (g/cm³)1.362
R1 [I > 2σ(I)]0.0502
wR2 (all data)0.1363
CCDC Deposition Number1816549

Data obtained for a solvate with DMSO-d6. acs.org

Computational and Theoretical Studies on 3 Bromo 4 Chlorothieno 2,3 B Pyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of molecules. These calculations allow for the detailed exploration of electronic structures, reaction pathways, and molecular dynamics, providing a theoretical framework to complement experimental findings.

The electronic structure of a molecule is fundamental to its chemical behavior. For derivatives of 3-Bromo-4-chlorothieno[2,3-b]pyridine, understanding the distribution of electrons and the nature of molecular orbitals is key to predicting their reactivity. mdpi.com Computational techniques can be employed to determine key electronic parameters. mdpi.com

The softness (S) of a molecule reflects its ability to engage in charge transfer, with lower values indicating higher reactivity. The chemical potential (μ) and Mulliken electronegativity (χ) provide insights into the molecule's tendency to attract or donate electrons. The hardness (η), or the fundamental gap, represents the resistance to change in electron distribution, where higher values suggest lower reactivity. mdpi.com For a related tetrahydrothienopyridine derivative, these parameters were computationally determined, providing a quantitative measure of its reactivity. mdpi.com

Table 1: Calculated Global Reactivity Descriptors for a Tetrahydrothienopyridine Derivative

Parameter Value
Softness (S) 0.1293
Chemical Potential (μ) -3.3126
Mulliken Electronegativity (χ) -3.3126
Hardness (η) 7.737

(Data sourced from a computational study on a related tetrahydrothienopyridine derivative) mdpi.com

Furthermore, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. For halogenated heterocyclic systems like this compound, the positions of the bromine and chlorine atoms are expected to significantly influence the electron density distribution and the energies of these frontier orbitals, thereby modulating the molecule's reactivity towards electrophilic and nucleophilic attack.

Transition state theory is a cornerstone of understanding chemical reaction rates and mechanisms. wikipedia.orgyoutube.com It posits that for a reaction to occur, reactants must pass through a high-energy transition state. wikipedia.orgyoutube.com Computational methods can be used to locate and characterize these transition states on the potential energy surface. ox.ac.ukyoutube.com

A theoretical study on the bromination of thieno[3,2-b]benzofuran, a related heterocyclic system, provides a model for understanding electrophilic substitution reactions that could be relevant to this compound. semanticscholar.org This study, using DFT calculations, successfully located the stationary points, including intermediates and transition states, along the reaction pathway. The investigation revealed that the bromination proceeds in a stepwise manner, initiated by the formation of a π-complex between the bromine molecule and the thiophene (B33073) ring. This is followed by the formation of a σ-complex intermediate via a high-energy transition state, which then leads to the final product. semanticscholar.org Such computational approaches are invaluable for predicting the most likely pathways for the synthesis and functionalization of thieno[2,3-b]pyridine (B153569) derivatives.

Table 2: Calculated Activation Barriers for the Bromination of Thieno[3,2-b]benzofuran

Reaction Step Activation Barrier (kcal/mol)
π-complex to σ-complex 69.9
σ-complex to product 4.6

(Data sourced from a theoretical study on a related heterocyclic system) semanticscholar.org

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Thieno[2,3-b]pyridines are largely planar molecules, a feature that can lead to strong intermolecular π-stacking interactions and potentially low solubility. mdpi.com

In Silico Modeling of Molecular Interactions

In silico modeling techniques are indispensable in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets. These methods help in identifying potential drug candidates and in understanding their structure-activity relationships (SAR).

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This is particularly useful in drug design for predicting the binding mode of a ligand to the active site of a protein. nih.govmdpi.com

Several studies have employed molecular docking to investigate the potential of thieno[2,3-b]pyridine derivatives as inhibitors of various enzymes, particularly kinases. For instance, docking studies of a series of pyridine (B92270) and thieno[2,3-b]pyridine derivatives into the active site of PIM-1 kinase were consistent with their in vitro anticancer activity. nih.gov Similarly, docking simulations of novel quinazolinones linked to thienopyridine scaffolds showed a good fit within the p38α MAPK kinase active site, with favorable binding energy scores. rsc.org In the context of this compound, its derivatives could be docked into the ATP-binding pocket of various kinases to predict their inhibitory potential and guide the design of more potent and selective inhibitors. nih.govmdpi.comnih.gov For example, molecular docking of 3-bromopyruvate (B3434600) derivatives into metabolic regulatory enzymes has been explored to understand their anticancer therapeutic potential. researchgate.net

Table 3: Examples of Molecular Docking Studies on Thienopyridine Derivatives

Thienopyridine Derivative Target Protein Key Findings
Pyridine and thieno[2,3-b]pyridine derivatives PIM-1 kinase Docking results were consistent with in vitro anticancer activity. nih.gov
Quinazolinones with thienopyridine scaffolds p38α MAPK kinase Good fit within the active site with favorable energy scores. rsc.org
Thieno[2,3-c]pyridine (B153571) derivatives Hsp90 Docking indicated crucial molecular interactions with the target. nih.govmdpi.com
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives Alkaline Phosphatase Docking studies revealed interactions with the enzyme's active site. mdpi.com

Pharmacophore modeling is a powerful ligand-based drug design method that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. chimia.chnih.gov A pharmacophore model can then be used as a 3D query to screen large compound libraries to identify new molecules with the desired activity. chimia.chresearchgate.net

The chemical space of a compound library can be explored by calculating various molecular properties, such as molecular weight, solubility, and topological descriptors. researchgate.net For thienopyridine scaffolds, pharmacophore models can be generated from a set of known active compounds to define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions required for binding to a particular target. arxiv.org For instance, a pharmacophore model for thieno[2,3-d]pyrimidine (B153573) derivatives was developed based on the common features of potent PI3K inhibitors. nih.gov Such models are instrumental in understanding the structure-activity relationships within a series of compounds and in guiding the design of novel derivatives with improved potency and selectivity. nih.gov

Prediction of Chemical Stability and Degradation Pathways (e.g., Mechanochemical Oxidative Degradation)

The chemical stability of the thieno[2,3-b]pyridine core is a subject of interest, particularly in the context of pharmaceutical compounds where degradation can impact efficacy and safety. Theoretical and experimental studies on related thienopyridine-containing drugs offer a predictive framework for the stability of this compound.

One advanced method for assessing chemical stability is forced mechanochemical oxidative degradation. nih.govnih.gov This solvent-free technique realistically models long-term degradation processes that might occur in a solid state, providing a more accurate prediction of a compound's shelf-life and degradation profile than traditional solution-based methods. nih.govacs.org

Studies on various thienopyridine-containing active pharmaceutical ingredients (APIs) show that the thieno[2,3-b]pyridine scaffold is susceptible to oxidation. nih.govresearchgate.net A common degradation pathway involves the oxidation of the carbon atom that bridges the thiophene and pyridine rings. This can lead to the formation of an endo-iminium species, often following an initial N-hydroxylation and subsequent elimination of water. nih.gov For many thienopyridine derivatives, significant degradation can be observed in a relatively short time under these forced conditions. nih.gov

Based on these established pathways for the thienopyridine core, a predicted degradation profile for this compound under oxidative stress can be proposed. The primary sites of oxidation are expected to be the thiophene ring and the bridging carbon atom, leading to a variety of degradation products.

Predicted Degradation Product TypeDescription of Formation PathwayRelevance to this compound
Thiophene Ring Oxidation ProductsDirect oxidation of the sulfur atom in the thiophene ring to form sulfoxides or sulfones.A likely primary degradation pathway under oxidative conditions.
endo-Iminium SpeciesOxidation of the carbon atom bridging the thiophene and pyridine rings, potentially after initial N-hydroxylation. nih.govA highly probable degradation product based on studies of other thienopyridines. nih.gov
Hydrolytic Cleavage ProductsHydrolysis of the oxidized thiophene ring, leading to the opening of the heterocyclic system. researchgate.netPossible secondary degradation products following initial oxidation.

Theoretical Investigations of Substituent Effects on Spectroscopic Properties (e.g., Absorption and Fluorescence)

Theoretical chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for investigating how different substituents affect the spectroscopic properties of molecules like this compound. nih.govnih.gov These computational methods allow researchers to predict absorption and emission wavelengths, quantum yields, and other photophysical parameters, guiding the design of new materials with specific optical properties. researchgate.netresearchgate.net

For the thieno[2,3-b]pyridine scaffold, the nature and position of substituents are known to profoundly influence its absorption and fluorescence characteristics. researchgate.netdntb.gov.ua The existing bromine and chlorine atoms on this compound are electron-withdrawing groups, which will dictate its baseline spectroscopic properties. Theoretical studies on related heterocyclic systems allow for predictions about how further substitutions on this core would modulate these properties.

Key principles derived from computational studies on related compounds include:

Nature of the Substituent: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have different effects. In many fluorescent systems, adding EDGs can lead to a hypsochromic (blue) shift in emission, while adding EWGs can cause a bathochromic (red) shift. researchgate.net This is often related to the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Position of the Substituent: The specific location of a substituent is critical. Studies on thieno[3,2-b]pyridin-5(4H)-ones demonstrated that an aryl group at the 2-position resulted in strong fluorescence, whereas the same group at the 3-position yielded non-emissive compounds. DFT calculations explained this by revealing differences in orbital conjugation and the HOMO-LUMO energy gap. researchgate.net

Intramolecular Charge Transfer (ICT): The fluorescence in many donor-acceptor systems is governed by an ICT mechanism. Upon excitation, electron density moves from the donor part of the molecule to the acceptor part. The extent of this charge transfer, which is heavily influenced by substituents and solvent polarity, affects the emission wavelength and intensity.

Based on these principles, the following table predicts the effects of introducing new substituents onto the this compound core.

Substituent TypePotential Position on CorePredicted Effect on Absorption (λmax)Predicted Effect on Fluorescence (λem, Quantum Yield ΦF)Theoretical Rationale
Strong Electron-Donating Group (e.g., -NH2, -OR)Positions 2, 5, or 6Bathochromic shift (red-shift)Significant bathochromic shift; potential increase in ΦF.Creates a strong donor-acceptor system, narrowing the HOMO-LUMO gap and enhancing intramolecular charge transfer (ICT). researchgate.net
Strong Electron-Withdrawing Group (e.g., -NO2, -CN)Positions 2, 5, or 6Bathochromic shift (red-shift)Bathochromic shift; potential decrease (quenching) of ΦF.Further lowers the LUMO energy, narrowing the energy gap. Strong EWGs can sometimes promote non-radiative decay pathways. researchgate.net
Aryl Group (e.g., Phenyl)Position 2Red-shiftPotential for strong fluorescence, tunable by substitution on the aryl ring itself.Extends π-conjugation. Based on analogs, this position is often favorable for fluorescence. researchgate.net
Aryl Group (e.g., Phenyl)Position 5 or 6Red-shiftEffect is highly dependent on the specific electronic properties of the aryl group and its interaction with the core.Extends π-conjugation of the molecular system.

Advanced Applications of Thieno 2,3 B Pyridine Scaffolds in Material Science and Synthetic Chemistry

Role as Ligands in Organometallic Chemistry

While direct studies on 3-Bromo-4-chlorothieno[2,3-b]pyridine as a ligand in organometallic chemistry are not extensively documented, the broader family of thienopyridines and related heteroaromatic systems have shown significant potential in this area. The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene (B33073) ring in the thieno[2,3-b]pyridine (B153569) scaffold possess lone pairs of electrons, making them potential coordination sites for metal ions.

Isomeric structures, such as thieno[3,4-b]pyrazine-based ligands, have been successfully employed to create mono- and bi-metallic ruthenium(II) complexes. In these complexes, the thieno-fused pyrazine (B50134) acts as a bidentate bridging ligand, facilitating communication between the metal centers. rsc.org This suggests that thieno[2,3-b]pyridine derivatives, including this compound, could similarly serve as ligands. The electronic properties of the thieno[2,3-b]pyridine core can be fine-tuned by its substituents. The electron-withdrawing nature of the bromine and chlorine atoms in this compound would modulate the electron density on the nitrogen and sulfur atoms, thereby influencing the coordination properties and the stability of the resulting metal complexes. The development of such organometallic complexes is crucial for applications in catalysis, sensing, and molecular electronics.

Applications in Asymmetric Catalysis

The application of thieno[2,3-b]pyridine scaffolds in asymmetric catalysis is an emerging area of interest. Chiral ligands are fundamental to the development of catalysts for enantioselective transformations. While specific examples utilizing this compound in asymmetric catalysis are yet to be reported, the rigid backbone and the potential for introducing chirality make the thieno[2,3-b]pyridine scaffold a promising candidate for the design of new chiral ligands.

The functional groups of this compound offer synthetic routes to introduce chiral moieties. For instance, the bromo and chloro substituents can be replaced or transformed through cross-coupling reactions or other substitution patterns to attach chiral phosphines, amines, or other coordinating groups. The resulting chiral thieno[2,3-b]pyridine-based ligands could then be coordinated to transition metals to form catalysts for a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The inherent rigidity of the fused ring system is advantageous for creating a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity.

Development of Functional Nanomaterials

The integration of organic molecules with unique properties into nanomaterials is a rapidly advancing field. Thieno[2,3-b]pyridine derivatives, owing to their electronic and photophysical properties, are attractive candidates for the functionalization of nanomaterials. Although direct applications of this compound in this context are not yet established, the potential is significant.

The bromo and chloro groups on the this compound backbone can serve as anchor points for grafting these molecules onto the surfaces of nanoparticles, such as gold nanoparticles, quantum dots, or carbon nanotubes. This functionalization can impart new properties to the nanomaterials, for instance, by introducing specific recognition sites for sensing applications or by modifying their electronic or optical characteristics. Furthermore, the thieno[2,3-b]pyridine scaffold itself can be a component of metal-organic frameworks (MOFs), where the nitrogen and sulfur atoms coordinate to metal nodes, creating porous materials with applications in gas storage, separation, and catalysis. The specific electronic nature of the this compound could influence the properties of such nanomaterials.

Utility in the Construction of Complex Polycyclic Assemblies

The thieno[2,3-b]pyridine scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. mdpi.comnih.govresearchgate.net The presence of reactive halogen substituents in this compound makes it a particularly useful precursor for constructing polycyclic assemblies through various synthetic strategies. researchgate.net

Reactions such as intramolecular cyclizations and transition-metal-catalyzed cross-coupling reactions can be employed to build additional rings onto the thieno[2,3-b]pyridine core. For example, the bromine atom at the 3-position and the chlorine atom at the 4-position can be selectively functionalized to introduce side chains that can subsequently undergo cyclization to form new five- or six-membered rings. This approach allows for the creation of a diverse range of polycyclic aromatic and heteroaromatic compounds, which are of interest in medicinal chemistry and materials science. Studies have reported the synthesis of various fused systems, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and other complex heterocycles, starting from functionalized thieno[2,3-b]pyridines. nih.gov

Table 1: Examples of Polycyclic Systems Derived from Thieno[2,3-b]pyridines
Starting Thieno[2,3-b]pyridine DerivativeReaction TypeResulting Polycyclic SystemReference
3-Aminothieno[2,3-b]pyridine-2-carbonitrileCondensation with formamidePyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine mdpi.com
3-Aminothieno[2,3-b]pyridine-2-carboxamidesOxidative dimerizationPyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones nih.gov

Design and Synthesis of Pharmacophore Scaffolds for Chemical Probes (excluding biological activity outcomes)

The thieno[2,3-b]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov Consequently, it is an excellent framework for the design and synthesis of pharmacophore scaffolds for chemical probes. Chemical probes are essential tools for studying the function of proteins and other biological macromolecules. This compound serves as a versatile starting material for creating libraries of such probes.

The design of these scaffolds often involves the strategic placement of functional groups that can interact with specific residues in a protein's binding site. The bromo and chloro substituents of this compound provide convenient points for diversification through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. nih.gov This allows for the introduction of a wide range of substituents, including aromatic rings, alkyl chains, and hydrogen-bonding moieties, to explore the chemical space around the thieno[2,3-b]pyridine core. For example, para-substituted phenyl carboxamide groups have been introduced at the 2-position to probe the active site of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov The synthesis of such derivatives enables the systematic investigation of structure-activity relationships, which is crucial for the development of potent and selective chemical probes. mdpi.com

Exploration of Electrochemical and Photophysical Properties

The electrochemical and photophysical properties of thieno[2,3-b]pyridine derivatives are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fused aromatic system of the thieno[2,3-b]pyridine core gives rise to delocalized π-orbitals, which are responsible for its electronic and optical properties.

Studies on some thieno[2,3-b]pyridine derivatives have revealed interesting photophysical behaviors, including aggregation-induced emission (AIE), where the compounds are non-emissive in solution but become highly fluorescent in the aggregated or solid state. researchgate.net This property is highly desirable for applications in solid-state lighting and bio-imaging. The absorption and emission wavelengths, as well as the quantum yields, can be tuned by modifying the substituents on the thieno[2,3-b]pyridine scaffold. The introduction of electron-donating or electron-withdrawing groups, such as the bromo and chloro atoms in this compound, is expected to significantly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thus the photophysical and electrochemical properties. For instance, the electrochemical characterization of related ruthenium complexes with thieno-based ligands has shown reversible redox couples, indicating their potential use in redox-active materials. rsc.org

Table 2: Photophysical Data for Selected Thieno[2,3-b]pyridine Derivatives
Compound StructureAbsorption Maxima (λabs, nm) in DichloromethaneEmission Maxima (λem, nm) in DichloromethaneQuantum Yield (ΦF)Reference
5-acetyl-3-amino-6-methyl-4-(2-phenylethenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide4255200.01 researchgate.net
5-acetyl-3-amino-N-(4-chlorophenyl)-6-methyl-4-(2-phenylethenyl)thieno[2,3-b]pyridine-2-carboxamide4265220.02 researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 3-bromo-4-chlorothieno[2,3-b]pyridine?

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C, and ²D NMR) to verify substitution patterns. The bromine and chlorine atoms induce distinct deshielding effects: the C-3 bromine typically appears as a singlet at ~δ 160 ppm in ¹³C NMR, while the C-4 chlorine resonates near δ 110 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate molecular geometry .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine at C-3 is highly reactive in Suzuki-Miyaura couplings with aryl boronic acids, enabling biaryl derivatives. Chlorine at C-4 is less reactive but can participate in Buchwald-Hartwig aminations under Pd/XPhos catalysis . For regioselective modifications, protect the thieno ring with a tosyl group prior to coupling .

Advanced Research Questions

Q. How does this compound compare to its structural analogs in kinase inhibition assays?

Q. What computational strategies are effective for predicting SAR in derivatives of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) into FGFR1 (PDB: 3RHX) identifies key interactions: the thieno ring’s sulfur forms a hydrogen bond with Gly567, while bromine stabilizes hydrophobic contacts with Val492 .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays). Normalize data using Z-factor statistical validation and confirm results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). For example, FGFR1 inhibition discrepancies >20% should be re-evaluated using cellular proliferation assays (e.g., MTT in Ba/F3-FGFR1 cells) .

Methodological Best Practices

  • Handling Regioselectivity Challenges :
    Use directed ortho-metalation (DoM) with LDA to functionalize the pyridine ring selectively. Protect reactive sites with SEM (trimethylsilylethoxymethyl) groups before metalation .

  • Purification Tips :
    Employ flash chromatography (SiO₂, hexane/EtOAc 7:3) followed by recrystallization from ethanol/water (4:1) to achieve >99% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.